molecular formula C16H24ClN3O3S B7027765 N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

Cat. No.: B7027765
M. Wt: 373.9 g/mol
InChI Key: RZJZNOQJCDVWCT-UHFFFAOYSA-N
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Description

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a chemical compound known for its diverse applications in scientific research

Properties

IUPAC Name

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-3-24(22,23)18-12-16(21)20-10-8-19(9-11-20)13(2)14-4-6-15(17)7-5-14/h4-7,13,18H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJZNOQJCDVWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCN(CC1)C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves the reaction of 1-(4-chlorophenyl)ethylamine with piperazine, followed by the introduction of an ethanesulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may also involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It serves as a lead compound in drug discovery, particularly for developing treatments targeting specific receptors or enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-[1-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound shares a similar piperazine and chlorophenyl structure but differs in the presence of a methoxybenzamide group.

    Cetirizine ethyl ester dihydrochloride: This compound also contains a piperazine ring and a chlorophenyl group but has different functional groups, leading to distinct properties and applications.

Uniqueness

N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable compound for further study and development.

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